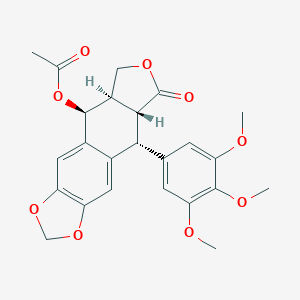
3-Iodopyrrolidine
Descripción general
Descripción
3-Iodopyrrolidine is a compound with the molecular formula C4H8IN . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of 3-Iodopyrrolidine involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Increasing the reaction temperature from 20 °C to 50 °C switches the reaction outcome to realize the stereoselective formation of functionalized 3-Iodopyrrolidine derivatives .
Molecular Structure Analysis
The molecular structure of 3-Iodopyrrolidine is characterized by a five-membered pyrrolidine ring with an iodine atom attached . The pyrrolidine ring is non-planar, which allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" .
Chemical Reactions Analysis
3-Iodopyrrolidine is formed via thermal isomerization of azetidines . The formation of 3-Iodopyrrolidine involves a cascade of reactions, including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and aromatization .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Anticancer Agents
3-Iodopyrrolidine derivatives have been investigated for their potential as anticancer agents. The compound’s ability to act as a competitive inhibitor of enzymes like EGFR and VEGFR makes it a candidate for targeted cancer therapies .
Medicinal Chemistry Anti-inflammatory Agents
The pyrrolidine scaffold, including 3-Iodopyrrolidine, is explored for anti-inflammatory properties. Its incorporation into drug design can lead to new treatments for inflammation-related conditions .
Medicinal Chemistry Antiviral Agents
Research into pyrrolidine analogs, such as 3-Iodopyrrolidine, includes their use as antiviral agents. These compounds can be designed to interfere with viral replication processes .
Medicinal Chemistry Antituberculosis Agents
The therapeutic potential of pyrrolidine analogs extends to antituberculosis activity. 3-Iodopyrrolidine could be part of novel compounds that help combat tuberculosis bacteria .
Organic Synthesis Formation of Pyrrolidin-2-ones
In organic synthesis, 3-Iodopyrrolidine is used in the selective synthesis of pyrrolidin-2-ones through cascade reactions involving in situ formation of intermediates and subsequent domino processes .
Organic Synthesis Formation of 3-Iodopyrroles
Another application in organic synthesis is the formation of 3-iodopyrroles, which can be achieved through reactions involving 3-Iodopyrrolidine derivatives .
7. Organic Synthesis: Stereoselective Formation of Pyrrolidines 3-Iodopyrrolidine is also utilized for the stereoselective formation of functionalized pyrrolidine derivatives, which are important in various synthetic applications .
Organic Synthesis Isomerization Processes
The compound plays a role in isomerization processes to produce cis-2,5-disubstituted-3-iodopyrrolidine isomers, which are valuable in synthetic chemistry for further transformations .
Mecanismo De Acción
Target of Action
3-Iodopyrrolidine, also known as 3-Iodo-pyrrolidine, is a synthetic compound that has been studied for its potential biological activity. Pyrrolidine analogs have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that pyrrolidine analogs have been reported to inhibit enzymes such as lysine-specific demethylase 1 (lsd1), a histone-modifying enzyme . This suggests that 3-Iodopyrrolidine may interact with its targets in a similar manner, potentially altering the function of these targets and leading to changes at the cellular level .
Biochemical Pathways
Given the potential inhibitory action on lsd1, it could be inferred that 3-iodopyrrolidine might influence histone modification pathways, which play a crucial role in gene expression .
Result of Action
Based on the potential inhibitory action on lsd1, it could be speculated that 3-iodopyrrolidine might influence gene expression by altering histone modification patterns . This could potentially lead to changes in cellular functions and behaviors.
Action Environment
Factors such as temperature can influence the reaction outcomes of similar compounds . Therefore, it’s plausible that environmental conditions could also impact the action of 3-Iodopyrrolidine.
Propiedades
IUPAC Name |
3-iodopyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8IN/c5-4-1-2-6-3-4/h4,6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOSNNNRKXUISL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626465 | |
| Record name | 3-Iodopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1289387-63-8 | |
| Record name | 3-Iodopyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to 3-iodopyrrolidines?
A1: Several methods have been developed for the synthesis of 3-iodopyrrolidines. One common approach involves the iodocyclization of homoallylic amines or sulfonamides. [, , , ] This reaction typically uses iodine as the electrophile and can be performed under mild conditions, often at room temperature. The stereochemistry of the resulting 3-iodopyrrolidine can be controlled by adjusting the reaction conditions and the starting materials. For instance, using (E)-homoallylic sulfonamides in the presence of potassium carbonate leads to trans-2,5-disubstituted-3-iodopyrrolidines, while the absence of base favors the formation of the corresponding cis isomers. [] Another method utilizes a one-pot oxidative decarboxylation-β-iodination of α-amino acid carbamates or amides. [] This method allows for the introduction of various substituents at the C-2 position and typically yields trans-2,3-disubstituted pyrrolidines.
Q2: Why are 3-iodopyrrolidines considered useful synthetic intermediates?
A2: The iodine atom in 3-iodopyrrolidines serves as a versatile handle for further functionalization. [] It can be easily substituted by a variety of nucleophiles, enabling the synthesis of diversely substituted pyrrolidines. Moreover, 3-iodopyrrolidines can undergo various cyclization reactions to afford more complex heterocyclic systems. For example, they can be converted to tricyclic compounds or 2-aryl-2,5-dihydro-1H-pyrroles, which are precursors to iminosugars and 2-arylpyrroles. []
Q3: Are there any examples of 3-iodopyrrolidines being used in the synthesis of biologically active compounds?
A3: Yes, the asymmetric synthesis of trans-2,5-disubstituted pyrrolidines, valuable building blocks for numerous natural products and pharmaceuticals, can be achieved from enantiopure homoallylic amines through iodocyclization. This methodology has proven particularly useful in synthesizing pyrrolidine (-)-197B. [] Additionally, a zebrafish embryo developmental assay was employed to evaluate the potential biological effects of six azetidine derivatives, synthesized through similar iodocyclization reactions. [, ] The assay highlighted the potential of these compounds, particularly rac-(((cis)-1-benzyl-4-phenylazetidin-2-yl)methyl)piperidine, showcasing interesting effects like hypopigmentation and reduced circulation, signifying their promise in drug discovery. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B174577.png)

![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B174580.png)
![6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one](/img/structure/B174581.png)

![1-Methyl-1-azaspiro[4.5]decane-2,8-dione](/img/structure/B174586.png)
![N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine](/img/structure/B174588.png)





![7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B174615.png)